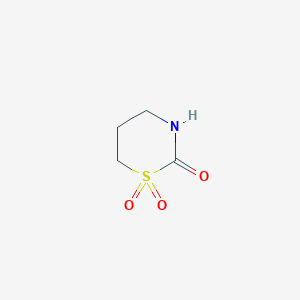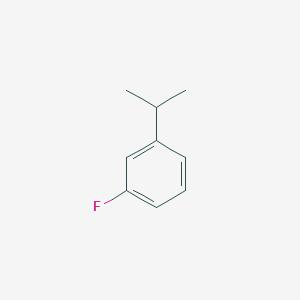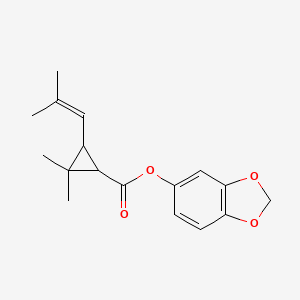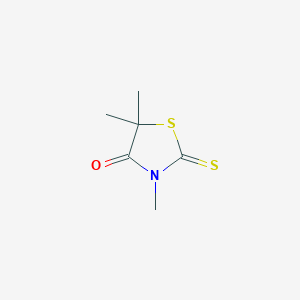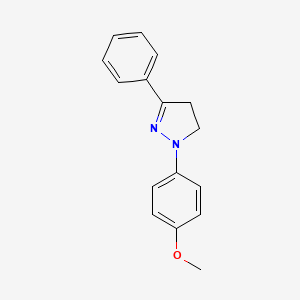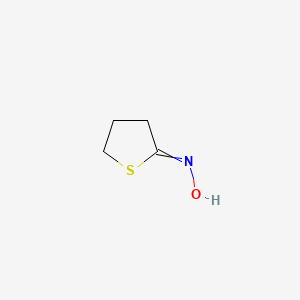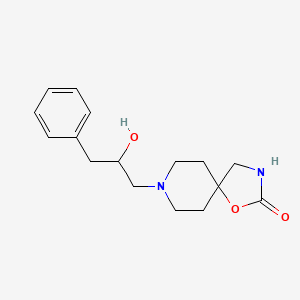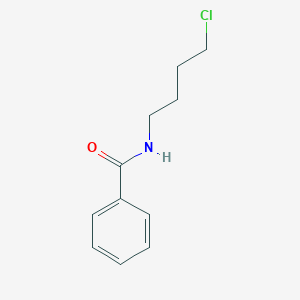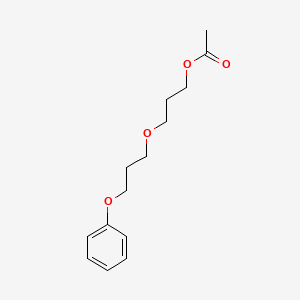
3-(3-Phenoxypropoxy)propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Phenoxypropoxy)propyl acetate is an organic compound with the molecular formula C14H20O4. It is a derivative of propyl acetate, where the propyl group is substituted with a phenoxypropoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxypropoxy)propyl acetate typically involves the reaction of 3-phenoxypropanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
3-Phenoxypropanol+Acetic Anhydride→3-(3-Phenoxypropoxy)propyl acetate+Acetic Acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further improve the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Phenoxypropoxy)propyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Phenoxypropanoic acid or phenoxypropanal.
Reduction: 3-(3-Phenoxypropoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Phenoxypropoxy)propyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Phenoxypropoxy)propyl acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The phenoxy group may interact with aromatic receptors or enzymes, influencing biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Phenoxypropoxy)propyl propionate: Similar structure but with a propionate group instead of an acetate group.
Propyl acetate: Lacks the phenoxypropoxy substitution.
Phenoxyacetic acid: Contains a phenoxy group attached to acetic acid.
Uniqueness
3-(3-Phenoxypropoxy)propyl acetate is unique due to the presence of both the phenoxy and acetate groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
5456-29-1 |
|---|---|
Formule moléculaire |
C14H20O4 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
3-(3-phenoxypropoxy)propyl acetate |
InChI |
InChI=1S/C14H20O4/c1-13(15)17-11-5-9-16-10-6-12-18-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-12H2,1H3 |
Clé InChI |
BPEYZUOUGCRARL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCOCCCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


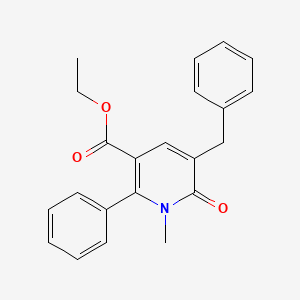
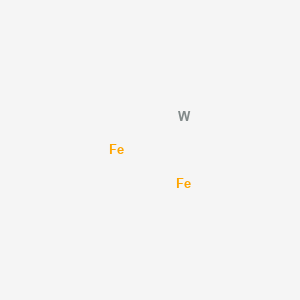
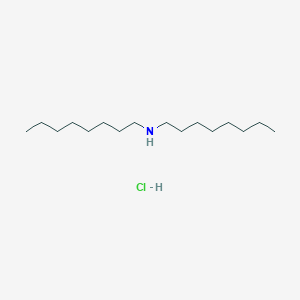
![11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline](/img/structure/B14739087.png)
![Benzenamine, N-[(4-iodophenyl)methylene]-](/img/structure/B14739092.png)

